molecular formula C8H19ClSi B13991740 1-Chloroethyl-triethyl-silane CAS No. 18279-74-8

1-Chloroethyl-triethyl-silane

Cat. No.: B13991740
CAS No.: 18279-74-8
M. Wt: 178.77 g/mol
InChI Key: FULBKPOCJNSUPK-UHFFFAOYSA-N
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Description

1-Chloroethyl-triethyl-silane is an organosilicon compound with the molecular formula C8H19ClSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable reagent in organic synthesis.

Preparation Methods

1-Chloroethyl-triethyl-silane can be synthesized through several methods. One common synthetic route involves the reaction of triethylsilane with 1-chloroethane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. Industrial production methods often involve large-scale reactions using specialized equipment to ensure high purity and yield.

Chemical Reactions Analysis

1-Chloroethyl-triethyl-silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.

    Reduction Reactions: The compound can be reduced to form triethylsilane and ethylene.

    Oxidation Reactions: Oxidation can lead to the formation of silanols or siloxanes, depending on the reagents and conditions used.

Common reagents used in these reactions include lithium aluminum hydride for reductions and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloroethyl-triethyl-silane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds, which are important intermediates in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Industry: The compound is used in the production of silicone-based materials, which are widely used in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of 1-Chloroethyl-triethyl-silane involves the reactivity of the silicon-chlorine bond. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the partial positive charge on the silicon atom, which makes it susceptible to attack by nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Chloroethyl-triethyl-silane can be compared with other similar compounds, such as:

    Chloromethyltrimethylsilane: This compound has a similar structure but with a methyl group instead of an ethyl group. It is also used in organic synthesis and has similar reactivity.

    Triethylchlorosilane: This compound lacks the ethyl group on the silicon atom and is used in different types of reactions, such as hydrosilylation.

    Trimethylsilyl chloride: This compound is another similar reagent used in organic synthesis, with a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific reactivity and applications, which are influenced by the presence of the ethyl groups on the silicon atom.

Properties

CAS No.

18279-74-8

Molecular Formula

C8H19ClSi

Molecular Weight

178.77 g/mol

IUPAC Name

1-chloroethyl(triethyl)silane

InChI

InChI=1S/C8H19ClSi/c1-5-10(6-2,7-3)8(4)9/h8H,5-7H2,1-4H3

InChI Key

FULBKPOCJNSUPK-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C(C)Cl

Origin of Product

United States

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